3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazo-purine derivatives. This compound features a fused imidazo-purine ring system with phenyl groups at the 7 and 8 positions and an ethyl and methyl group at the 3 and 1 positions, respectively. It is recognized for its potential biological and pharmaceutical applications due to its unique structural properties, which may influence its interaction with biological targets and pathways .
This compound is classified as an imidazo-purine derivative. Imidazo-purines are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The specific structure of this compound contributes to its unique properties compared to other imidazo-purine derivatives .
The synthesis of 3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from simpler purine derivatives. The classical synthesis methods may include:
The synthesis often requires controlled conditions such as temperature regulation and the use of catalysts to enhance yield and purity. Techniques like column chromatography are employed for purification of the final product .
The molecular formula for 3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is . The structure includes:
The molecular weight of this compound is approximately 357.4 g/mol. Structural data can be further analyzed using computational methods such as molecular docking to predict interactions with biological targets .
The compound can undergo various chemical reactions typical of imidazo-purines:
Reactions are typically performed under inert atmospheres to prevent oxidation or hydrolysis of sensitive functional groups. Analytical techniques such as NMR spectroscopy are used to monitor reaction progress and confirm product formation .
The mechanism of action for 3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific biological targets such as receptors or enzymes.
Research indicates that this compound may act as an antagonist or inhibitor in certain pathways, potentially influencing cellular signaling or metabolic processes. Studies have shown promising results in modulating serotonin receptors, which could have implications in treating various neurological disorders .
Relevant data regarding these properties can often be found in chemical databases like PubChem or through experimental characterization methods .
The potential applications of 3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:
The imidazo[2,1-f]purine core of 3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione represents a strategic fusion of purine and imidazole pharmacophores, enabling unique interactions with 5-hydroxytryptamine (5-hydroxytryptamine) receptor subtypes. This scaffold mimics endogenous purine neurotransmitters while incorporating the topology of synthetic 5-hydroxytryptamine-targeting heterocycles like arylpiperazines. The planar, electron-rich diphenyl-substituted imidazo-purine system facilitates π-stacking with Phe336 and Phe361 residues in the 5-hydroxytryptamine_{1A} receptor binding pocket, analogous to established ligands such as buspirone [6]. Molecular docking simulations indicate that the carbonyl groups at positions 2 and 4 form hydrogen bonds with Ser373 and Thr374, while the N1-methyl group enhances hydrophobic contact with Ile189 [9].
Table 1: Binding Affinities of Imidazo-Purine Derivatives at 5-Hydroxytryptamine Receptor Subtypes
Compound | 5-Hydroxytryptamine_{1A} Ki (nM) | 5-Hydroxytryptamine_{2A} Ki (nM) | 5-Hydroxytryptamine_{7} Ki (nM) | Structural Motifs |
---|---|---|---|---|
Target Compound | 12.7 ± 1.3 | 84.5 ± 6.2 | 23.8 ± 2.1 | 7,8-Diphenyl, N1-methyl, N3-ethyl |
Ondansetron | 210 ± 15 | 38 ± 4 | >1000 | Imidazole-carboxylate |
Buspirone | 3.8 ± 0.4 | 180 ± 12 | 420 ± 35 | Pyrimidinyl-piperazine |
Vilazodone | 0.5 ± 0.1 | 48 ± 3 | 310 ± 28 | Indole-carbazoylpiperazine |
This hybrid architecture demonstrates biased agonism toward 5-hydroxytryptamine{1A} and 5-hydroxytryptamine{7} receptors, which regulate mood and circadian rhythms. The target compound exhibits 6.7-fold greater selectivity for 5-hydroxytryptamine{1A} over 5-hydroxytryptamine{2A} receptors compared to classical antidepressants, potentially mitigating 5-hydroxytryptamine{2A}-associated side effects like anxiety [2] [6]. Functional assays reveal 82% ± 5% G-protein activation at 5-hydroxytryptamine{1A} receptors with minimal β-arrestin recruitment, suggesting rapid antidepressant potential through postsynaptic receptor modulation [9].
The strategic placement of ethyl, methyl, and diphenyl groups creates a stereoelectronic profile essential for target engagement and metabolic stability:
Table 2: Impact of Substituents on Pharmacological Parameters
Substitution Pattern | 5-Hydroxytryptamine_{1A} IC50 (nM) | logD_{7.4} | Solubility (μM) | Microsomal Stability (% remaining) |
---|---|---|---|---|
7,8-Diphenyl | 12.7 | 3.8 | 18 | 84 |
7,8-Di(pyridin-4-yl) | 9.3 | 2.1 | 155 | 79 |
7,8-Di(cyclohexyl) | 210 | 4.9 | 3 | 92 |
7,8-Dimethyl | >1000 | 2.8 | 320 | 68 |
The core structure is efficiently constructed via Groebke–Blackburn–Bienaymé multicomponent reaction [1]:
The imidazo[2,1-f]purine scaffold demonstrates distinct advantages over prevalent nitrogenous heterocycles in central nervous system drug design:
Table 3: Structural and Pharmacological Comparison with Nitrogenous Antidepressant Scaffolds
Heterocyclic Class | Representative Drug | Primary Target | logP | 5-Hydroxytryptamine{1A} Ki (nM) | CNS Penetration |
---|---|---|---|---|---|
Imidazo[2,1-f]purine | Target Compound | 5-Hydroxytryptamine{1A}/5-Hydroxytryptamine{7} | 3.8 | 12.7 | High (B/P = 1.9) |
Imidazopyridine | Zolpidem | γ-Aminobutyric acid type A | 2.9 | >1000 | High (B/P = 1.5) |
Pyrazolopyrimidine | Trazodone | 5-Hydroxytryptamine_{2A} | 3.1 | 210 | Moderate (B/P = 0.8) |
Triazolopyridine | Nefazodone | 5-Hydroxytryptamine_{2A} | 4.2 | 180 | Low (B/P = 0.3) |
Imidazopyridazine | Panadiplon | γ-Aminobutyric acid type A | 1.8 | >1000 | Moderate (B/P = 0.7) |
The imidazo-purine hybrid occupies a unique bioisosteric space between purinergic and monoaminergic targeting agents. Its 7,8-diaryl substitution differentiates it from classical purine derivatives like caffeine (1,3,7-trimethylxanthine), which lacks significant 5-hydroxytryptamine affinity. The scaffold’s conformational rigidity enhances selectivity against off-target kinases—only 3/97 kinases show >50% inhibition at 10 μM versus 22/97 for flexible purine derivatives [5] [8]. This targeted polypharmacology positions imidazo[2,1-f]purines as advanced leads for treatment-resistant depression without the weight gain or sedation associated with contemporary antidepressants [6] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: